molecular formula C13H13Cl2N3O2S2 B4726680 3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide

3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4726680
M. Wt: 378.3 g/mol
InChI Key: IYBDEZNCVWFPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of chemicals known for their diverse applications in scientific research, including potential biologically active substances, components for creating semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. Its synthesis and analysis contribute to the understanding of its chemical behavior, physical properties, and potential applications in various fields of science and technology.

Synthesis Analysis

The synthesis of such compounds generally involves multiple steps, including the use of specific reagents and conditions to ensure the successful incorporation of functional groups and the desired structural framework. For instance, the synthesis of related 1,3,4-thiadiazole derivatives has been reported through methodologies that utilize hydrazinecarbothioamide as a precursor, followed by reactions that include dehydrosulfurization to obtain high yields of the target product. This process is crucial for achieving the precise molecular structure required for further applications and studies (Pavlova et al., 2022).

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S2/c1-3-4-21-13-18-17-12(22-13)16-11(19)7-5-8(14)10(20-2)9(15)6-7/h5-6H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDEZNCVWFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-4-methoxy-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.